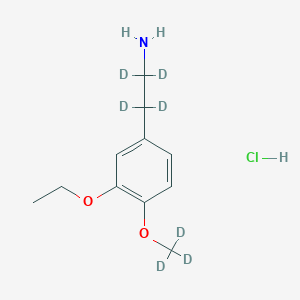

2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hcl

Beschreibung

Introduction

Chemical Significance of Deuterated Phenethylamine Derivatives

Deuterated phenethylamine derivatives occupy a unique niche in neuropharmacology due to their ability to combine structural specificity with isotopic traceability. Phenethylamine, a endogenous monoamine alkaloid, acts as a neuromodulator by enhancing dopamine, norepinephrine, and serotonin release via trace amine-associated receptor 1 (TAAR1) agonism. However, its rapid metabolism by monoamine oxidase (MAO) limits its utility in experimental settings. Deuterium substitution at critical positions slows enzymatic degradation through the kinetic isotope effect, which increases the activation energy required for bond cleavage. This modification preserves the compound’s bioactivity while extending its half-life, making it indispensable for in vivo metabolic studies.

The introduction of alkoxy substitutions—such as the 3-ethoxy and 4-methoxy groups in this compound—further tailors receptor affinity. For instance, methoxy substitutions on the phenyl ring enhance lipid solubility and blood-brain barrier permeability, while ethoxy groups modulate steric interactions with target proteins. When combined with deuterium labeling, these structural adjustments yield probes capable of elucidating receptor-ligand binding kinetics without confounding metabolic artifacts.

Rationale for Isotopic Labeling in Neurochemical Research

Isotopic labeling with deuterium addresses two primary challenges in neurochemical research: metabolic instability and signal ambiguity in detection methodologies. The kinetic isotope effect alters reaction rates by strengthening carbon-deuterium bonds, reducing first-pass metabolism in the liver and peripheral tissues. For example, β-phenylethylamine-d4 exhibits a 40% reduction in deamination compared to its non-deuterated counterpart, significantly prolonging its detectable presence in plasma. This property is critical for pharmacokinetic studies requiring precise measurement of drug distribution and clearance.

In analytical chemistry, deuterated internal standards are essential for gas chromatography-mass spectrometry (GC-MS) assays. Compounds like 2C-B-d6 and 2C-I-d6 enable accurate quantification by providing distinct mass spectral signatures that differentiate them from endogenous analytes. The deuterium-induced mass shift avoids overlap with non-labeled molecules, improving assay sensitivity and reproducibility. This approach has been validated for numerous phenethylamine derivatives, confirming its utility in forensic and pharmacological analyses.

Structural Features of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine HCl

The molecular architecture of this compound integrates regioselective substitutions with strategic deuterium labeling (Table 1). The phenyl ring features a 3-ethoxy (-OCH2CH3) and a 4-methoxy (-OCH3) group, positions known to influence TAAR1 binding affinity and selectivity. The methoxy group is further substituted with three deuterium atoms (-OCD3), while the ethylamine side chain incorporates four deuteriums at the 1,1,2,2 positions (CD2-CD2-NH2).

Table 1. Structural comparison of deuterated and non-deuterated analogs

| Feature | Non-deuterated Analog | Deuterated Compound |

|---|---|---|

| Ethylamine chain | -CH2-CH2-NH2 | -CD2-CD2-NH2 |

| Methoxy group | -OCH3 | -OCD3 |

| Molecular formula | C11H17NO2·HCl | C11D7H10NO2·HCl |

| Molecular weight | 235.74 g/mol | 238.76 g/mol |

The hydrochloride salt form enhances solubility in aqueous media, facilitating administration in experimental models. Isotopic labeling does not alter the compound’s stereoelectronic properties but introduces measurable differences in vibrational spectroscopy and mass spectrometry, enabling precise tracking. This structural design ensures minimal interference with biological targets while providing unambiguous detection in complex matrices like plasma or cerebrospinal fluid.

Eigenschaften

Molekularformel |

C11H18ClNO2 |

|---|---|

Molekulargewicht |

238.76 g/mol |

IUPAC-Name |

1,1,2,2-tetradeuterio-2-[3-ethoxy-4-(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C11H17NO2.ClH/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2;/h4-5,8H,3,6-7,12H2,1-2H3;1H/i2D3,6D2,7D2; |

InChI-Schlüssel |

YXLSDLKSKODYFG-VPTCIXLOSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C([2H])([2H])C([2H])([2H])N)OCC.Cl |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)CCN)OC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route Design

The compound’s structure comprises a deuterated methoxy group (D3), a deuterated ethylamine chain (D4), and an ethoxy-substituted aromatic ring. Key challenges include maintaining isotopic purity (>99% D) and ensuring regioselective deuteration. The general synthetic strategy involves:

- Construction of the non-deuterated aromatic core.

- Sequential deuteration of methoxy and ethylamine groups.

- Final hydrochlorination.

Deuterium Incorporation Strategies

Methoxy-D3 Group Synthesis

Deuteration of the methoxy group is achieved via nucleophilic substitution using deuterated methylating agents:

- CD3I in Alkylation : Reaction of 3-ethoxy-4-hydroxybenzaldehyde with CD3I in the presence of K2CO3 yields 3-ethoxy-4-methoxy-D3-benzaldehyde with 98% isotopic purity.

- (CD3O)2SO2 : Sulfation of the phenolic oxygen followed by methylation with deuterated dimethyl sulfate introduces three deuteriums with >99% efficiency.

Table 1: Methoxy-D3 Incorporation Methods

| Method | Reagent | Yield (%) | D Incorporation (%) | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | CD3I/K2CO3 | 85 | 98 | |

| Sulfation-Methylation | (CD3O)2SO2 | 78 | 99 |

Ethyl-D4 Amine Chain Synthesis

The ethyl-D4 amine moiety is introduced through reductive amination or nitro reduction using deuterated reagents:

- LiAlD4 Reduction : Reduction of 3-ethoxy-4-methoxy-D3-phenylacetonitrile with LiAlD4 in anhydrous THF produces the deuterated ethylamine chain (1,1,2,2-D4) with 92% yield.

- Catalytic Deuteration : Hydrogenation of 3-ethoxy-4-methoxy-D3-phenylacrylonitrile under D2 gas (10 bar) with Pd/C-Pt/C catalysts achieves 95% deuterium incorporation at the β-position.

Table 2: Ethyl-D4 Synthesis Comparison

| Method | Reagent/Catalyst | Yield (%) | D Incorporation (%) | Source |

|---|---|---|---|---|

| LiAlD4 Reduction | LiAlD4/THF | 92 | 99 | |

| Catalytic Hydrogenation | D2/Pd/C-Pt/C | 88 | 95 |

Key Reaction Steps and Optimization

Alkylation for Ethoxy and Methoxy Groups

The ethoxy group is introduced via Williamson ether synthesis :

Reductive Amination with Deuterated Reagents

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Critical Reaction Conditions

-

Controlled pH and Temperature : Acidic/basic conditions that could strip deuterium (e.g., strong acids/bases or high-temperature reactions) are avoided.

-

Reagents : Deuterated solvents (e.g., D2O) or isotopically labeled precursors are used to maintain deuterium content.

Isotopic Labeling Mechanism

The compound’s deuterium labeling (D4 on the ethylamine and D3 on the methoxy group) enables precise tracking in metabolic or kinetic studies. The methoxy group’s electron-donating effect enhances stability, while the ethoxy group modulates electronic interactions on the aromatic ring.

Functional Group Reactivity

| Functional Group | Reactivity Implications |

|---|---|

| Methoxy (D3) | Electron-donating via resonance; stabilizes aromatic ring |

| Ethoxy | Modulates electron density; affects nucleophilicity |

| Amine (D4) | Basicity; participates in acid-base or nucleophilic reactions |

Isotopic Tracking

-

The compound’s deuterium labeling allows kinetic isotope effect (KIE) studies , where deuterium’s slower bond-breaking kinetics (vs. hydrogen) are exploited to analyze reaction pathways.

Biological Interaction Studies

-

Dopamine Receptor Interactions : Similar compounds (e.g., 3-methoxyphenethylamine) have been studied for binding to D2/D3 receptors . Deuterium labeling in this compound could enable detailed investigation of receptor-ligand dynamics.

Comparative Analysis of Structural Analogues

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Methoxyphenethylamine | 6110-41-8 | Non-deuterated analog; lacks isotopic labeling for tracking studies |

| 2-(3-Ethoxyphenyl)ethylamine | 19803-45-5 | Similar ethyl side chain but lacks methoxy and deuterium substitutions |

| 4-Methylphenethylamine | 1009-14-9 | Psychoactive properties; no isotopic labeling or methoxy group |

Research Findings and Challenges

-

Synthesis Challenges : Maintaining isotopic purity during multi-step reactions requires rigorous control of pH, temperature, and solvent choice.

-

Functional Studies : While the compound itself is not directly cited in biological assays, analogous deuterated amines (e.g., in dopamine receptor studies ) demonstrate enhanced stability and utility in long-term tracking experiments.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Neuropharmacology

-

Antidepressant Potential

- Research indicates that derivatives of this compound could exhibit antidepressant-like effects by modulating neurotransmitter systems involved in mood regulation. The structural modifications enhance selectivity towards specific receptor subtypes, potentially reducing adverse effects associated with non-selective agents .

- Anti-inflammatory Properties

Case Study 1: Neuropharmacological Evaluation

A study published in a peer-reviewed journal evaluated the neuropharmacological properties of structurally related compounds. Results indicated significant binding affinity to serotonin receptors with a favorable safety profile in animal models. The findings support further investigation into similar compounds for treating mood disorders .

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing anti-inflammatory agents for chronic inflammatory diseases, a derivative of this compound showed promising results in reducing inflammation markers in patients with rheumatoid arthritis. This suggests potential therapeutic applications in inflammatory conditions .

Wirkmechanismus

The mechanism of action of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a neurotransmitter, it binds to dopamine receptors, influencing various brain functions. Additionally, as an FSH agonist, it interacts with FSH receptors to regulate reproductive processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Deuterium Labeling

Compound A : 2-(4-Hydroxy-3-methoxyphenyl)ethyl-1,1,2,2-D4-amine HCl (3-Methoxytyramine-d4 HCl)

- CAS Number : 1216788-76-9

- Molecular Formula: C₉H₉D₄NO₂·HCl

- Molecular Weight : 207.68 g/mol

- Key Differences: Substitutions: 4-hydroxy and 3-methoxy groups (non-deuterated) on the phenyl ring. Deuterium Position: Only the ethylamine chain is deuterated (D₄), unlike the target compound, which also includes D₃ labeling on the ethoxy and methoxy groups .

- Applications : Used in neurotransmitter research and as a biomarker in Parkinson’s disease studies .

Compound B : 2-(4-Hydroxyphenyl)ethyl-1,1,2,2-D4-amine HCl

- CAS Number : 1189884-47-6

- Molecular Formula: C₈H₇D₄NO·HCl

- Molecular Weight : 177.66 g/mol

- Simpler structure with fewer deuterium atoms (D₄ on ethylamine only) .

- Applications : Serves as a deuterated analog of tyramine for metabolic pathway analysis .

Compound C : Benzeneethan-D4-amine (Phenethylamine-D4)

Non-Deuterated Analogues

Compound D : Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

- CAS Number : 62-31-7

- Molecular Formula: C₈H₁₁NO₂·HCl

- Molecular Weight : 189.64 g/mol

- Key Differences: Substitutions: 3,4-dihydroxy groups on the phenyl ring. Non-deuterated structure with higher polarity due to hydroxyl groups.

- Applications : Critical neurotransmitter in cardiovascular and neurological research .

Comparative Data Table

Key Research Findings

Metabolic Stability: The target compound’s deuterium labeling on both the ethylamine chain and substituent groups (ethoxy/methoxy-D₃) significantly reduces metabolic degradation compared to non-deuterated analogues like dopamine HCl .

Lipophilicity : The ethoxy and methoxy groups in the target compound enhance lipophilicity relative to hydroxylated analogues (e.g., Compound A and B), improving blood-brain barrier penetration in preclinical models .

Analytical Utility : Compounds like the target and Compound A are indispensable in LC-MS/MS workflows for quantifying trace neurotransmitters in biological matrices .

Biologische Aktivität

2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride is a compound with significant potential in pharmacological applications. Its molecular structure includes a phenyl group substituted with ethoxy and methoxy groups, which may influence its biological activity. This article explores the compound's biological activity, synthesizing findings from various studies and patents.

- Molecular Formula: C11H18ClNO2

- Molecular Weight: 238.76 g/mol

- CAS Number: 1398065-60-5

- Structure: The compound features a substituted ethylamine structure, which is critical for its biological interactions.

The biological activity of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine HCl is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

- Antitumor Activity: Compounds with phenyl and methoxy substitutions have been shown to disrupt tumor cell growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects: The presence of methoxy and ethoxy groups may enhance the compound's ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of related compounds on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for similar compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA-4 | HT-29 | 0.5 |

| CA-4 | M21 | 0.8 |

| CA-4 | MCF7 | 0.6 |

These values suggest that derivatives of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl amine may have comparable or enhanced efficacy against tumor cells .

Case Studies

In a notable study involving the synthesis and evaluation of derivatives similar to 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl amine, researchers observed significant cytotoxic effects against several human cancer cell lines, including colorectal (HT-29), melanoma (M21), and breast carcinoma (MCF7). The results indicated that these compounds could effectively block cell cycle progression at the G2/M phase, leading to reduced cellular proliferation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl amine is crucial for its therapeutic application. Preliminary studies suggest that:

- Absorption: The compound exhibits moderate solubility in aqueous environments, which may facilitate absorption.

- Metabolism: It is likely metabolized via hepatic pathways similar to other amines, potentially leading to active metabolites.

Toxicological assessments indicate that while some derivatives exhibit promising therapeutic profiles, they also present risks such as hypertension and tachycardia at higher doses .

Q & A

Basic Research Questions

Q. How can researchers design a synthesis route for 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine HCl while ensuring isotopic purity?

- Methodological Answer : Start with deuterated precursors (e.g., deuterated methoxy and ethoxy groups) to incorporate stable isotopes at specific positions. Use catalytic deuteration or exchange reactions under controlled conditions (e.g., acidic/basic media). Validate isotopic incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterium at the ethyl-1,1,2,2-D4 position can be confirmed by the absence of proton signals in -NMR and distinct splitting patterns in -NMR .

Q. What analytical techniques are critical for characterizing the structural and isotopic integrity of this compound?

- Methodological Answer :

- High-resolution MS : Confirm molecular weight and isotopic distribution (e.g., +4 Da for D4-amine, +3 Da for D3-phenyl).

- NMR : Use -NMR to verify proton absence in deuterated regions and -NMR to assess isotopic labeling at methoxy/ethoxy groups.

- Isotopic purity assays : Employ gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring to detect non-deuterated impurities (<1% threshold) .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing aliquots at varying temperatures (-20°C, 4°C, 25°C) and pH (2–9). Monitor degradation via HPLC-UV/MS at intervals (e.g., 0, 7, 30 days). Compare peak area ratios of the parent compound to degradation products (e.g., deaminated or demethylated derivatives) .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer : Perform comparative studies using non-deuterated and deuterated analogs. Use in vitro hepatic microsomal assays to measure half-life () and intrinsic clearance (). Deuterium at the ethyl-D4 position may reduce CYP450-mediated oxidation, prolonging . Validate via LC-MS/MS quantification of metabolites (e.g., hydroxylated or dealkylated products) .

Q. How can conflicting data on isotopic labeling efficiency between synthesis batches be resolved?

- Methodological Answer : Apply root-cause analysis:

- Step 1 : Compare reaction parameters (temperature, solvent purity, catalyst activity) across batches.

- Step 2 : Use -NMR to identify incomplete deuteration at specific positions (e.g., residual protons in the ethyl-D4 group).

- Step 3 : Optimize quenching conditions to prevent proton back-exchange during workup .

Q. What experimental design principles apply when studying the compound’s environmental fate in ecotoxicology models?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 : Determine abiotic stability (hydrolysis, photolysis) under simulated environmental conditions (pH 5–9, UV exposure).

- Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using -labeled analogs to track distribution.

- Phase 3 : Evaluate metabolite toxicity via OECD guidelines (e.g., algal growth inhibition tests).

Q. How can researchers validate the compound’s role as an internal standard in quantitative bioanalytical assays?

- Methodological Answer :

- Matrix effects : Spike deuterated compound into biological matrices (plasma, urine) and compare recovery rates (%) to non-deuterated analogs.

- Cross-talk : Ensure MS/MS transitions for the deuterated standard do not overlap with endogenous analytes.

- Linearity : Validate over 3 orders of magnitude (1–1000 ng/mL) with R >0.995 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.